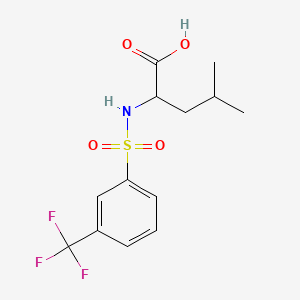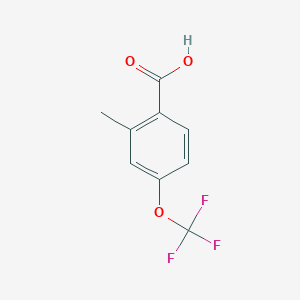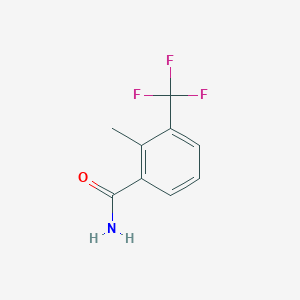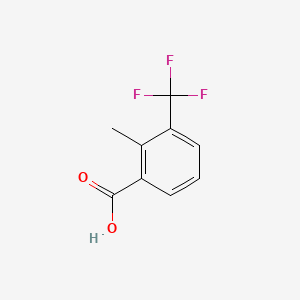![molecular formula C20H23NO5 B1305721 ベンジル-[1-(4-メトキシフェニル)-ブト-3-エニル]-アミン CAS No. 435345-18-9](/img/structure/B1305721.png)
ベンジル-[1-(4-メトキシフェニル)-ブト-3-エニル]-アミン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl-[1-(4-methoxy-phenyl)-but-3-enyl]-amine (BMPBA) is a versatile organic compound with a wide range of applications in the field of organic chemistry. It is an amine derivative of benzyl alcohol and is used as a reagent in the synthesis of various compounds. BMPBA has been found to have many useful properties, including its ability to act as a catalyst, its solubility in organic solvents, and its ability to undergo chemical reactions with other molecules. BMPBA is also used in the synthesis of drugs, dyes, and other industrial chemicals. In
科学的研究の応用
抗菌活性
この化合物は合成され、その抗菌有効性が試験されています。グラム陽性菌およびグラム陰性菌の範囲ならびに真菌に対して有意な活性を示します。 例えば、この化合物の特定の類似体は、Bacillus subtilisに対するシプロフロキサシンよりも強力であり、Aspergillus nigerに対するフルコナゾールと同等の効果を示しています .
医薬品化学
医薬品化学において、この化合物の類似体に見られるトリアゾール環のような含窒素複素環は、重要な役割を果たします。それらは、多くの天然および合成の治療的に重要な化合物に見られます。 トリアゾール環は、水素結合受容体と供与体の両方として機能し、標的酵素への多様な結合を可能にします .
類似体の合成
この化合物は、多様な類似体の合成の前駆体として役立ちます。 これらの類似体は、クリックケミストリー反応によって合成することができ、これは非常に効率的であり、さまざまな生物学的活性をさらに試験できる生成物を生み出します .
分子ドッキング研究
分子ドッキング研究は、化合物が生物学的標的にどのように相互作用するかを理解するために不可欠です。この化合物の類似体は、E. coliトポイソメラーゼII DNAジャイレースBなどの酵素の活性部位への結合様式について調査されています。 このような研究は、より強力で選択的な薬剤の設計に役立ちます .
薬理活性
この化合物のフレームワークは、幅広い薬理活性に関連付けられています。これには、潜在的な抗癌、抗結核、抗マラリア、および抗菌活性があります。 この化合物の多様性は、構造修飾を通じてこれらの活性を調査することを可能にします .
化学的安定性
この化合物の構造的特徴、特にトリアゾール環は、その化学的および生物学的安定性に貢献しています。 この安定性は、より長い保存期間と代謝分解に対する耐性を必要とする医薬品を開発する際に有利です .
ペプチド結合代替物
問題の化合物に関連する1,4-二置換1,2,3-トリアゾールは、ペプチド結合の代替物として機能することができます。 この特性は、ペプチドの構造を模倣し、生物学的プロセスを調節できるペプチド模倣薬の開発に役立ちます .
抗真菌活性
この化合物の特定の類似体は、有望な抗真菌活性を示しています。 これは、既存の薬剤に対して耐性を増している真菌感染に対する新しい治療法の探索において特に重要です .
作用機序
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body .
Mode of Action
It is believed to interact with its targets through various types of binding . The presence of a benzene ring in the compound could potentially affect the stability of radicals and carbocations .
Biochemical Pathways
It’s known that reactions at the benzylic position of alkyl benzenes can involve free radical bromination, nucleophilic substitution, and oxidation .
Pharmacokinetics
The presence of a benzene ring and an amine group in the compound could potentially influence its pharmacokinetic properties .
Result of Action
Similar compounds have been known to have various biological effects, including antimicrobial activity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Benzyl-[1-(4-methoxy-phenyl)-but-3-enyl]-amine. For instance, the compound’s reactivity can be affected by the presence of other chemicals in the environment . Furthermore, the compound’s stability could be influenced by factors such as temperature, pH, and light exposure .
生化学分析
Biochemical Properties
Benzyl-[1-(4-methoxy-phenyl)-but-3-enyl]-amine plays a significant role in biochemical reactions due to its unique structure. It interacts with several enzymes, proteins, and other biomolecules. For instance, the benzyl group can undergo free radical bromination, nucleophilic substitution, and oxidation reactions
Cellular Effects
Benzyl-[1-(4-methoxy-phenyl)-but-3-enyl]-amine influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular proteins can lead to changes in cell function, including alterations in metabolic flux and gene expression patterns . These effects are essential for exploring the compound’s potential therapeutic applications and understanding its impact on cellular health.
Molecular Mechanism
The molecular mechanism of Benzyl-[1-(4-methoxy-phenyl)-but-3-enyl]-amine involves its binding interactions with biomolecules. The compound can act as an enzyme inhibitor or activator, depending on the specific biochemical context. For example, it may inhibit certain enzymes by binding to their active sites, preventing substrate access, or it may activate enzymes by stabilizing their active conformations . These interactions lead to changes in gene expression and cellular function, highlighting the compound’s potential as a biochemical tool.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Benzyl-[1-(4-methoxy-phenyl)-but-3-enyl]-amine can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to altered biochemical interactions . Understanding these temporal effects is crucial for designing experiments and interpreting results accurately.
Dosage Effects in Animal Models
The effects of Benzyl-[1-(4-methoxy-phenyl)-but-3-enyl]-amine vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects on cellular function, while high doses could lead to toxic or adverse effects . Researchers must carefully consider dosage levels to balance therapeutic benefits and potential risks when using this compound in animal studies.
Metabolic Pathways
Benzyl-[1-(4-methoxy-phenyl)-but-3-enyl]-amine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into different metabolites . These interactions can affect metabolic flux and metabolite levels, providing insights into the compound’s role in cellular metabolism and potential therapeutic applications.
Transport and Distribution
The transport and distribution of Benzyl-[1-(4-methoxy-phenyl)-but-3-enyl]-amine within cells and tissues are essential for understanding its biochemical effects. The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . These interactions influence the compound’s localization and accumulation, affecting its overall activity and function.
Subcellular Localization
Benzyl-[1-(4-methoxy-phenyl)-but-3-enyl]-amine’s subcellular localization plays a crucial role in its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . These localization patterns can impact the compound’s interactions with biomolecules and its overall biochemical effects.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for Benzyl-[1-(4-methoxy-phenyl)-but-3-enyl]-amine involves the condensation of benzaldehyde with 4-methoxyacetophenone to form chalcone, which is then reduced to the corresponding alcohol using sodium borohydride. The alcohol is then reacted with benzylamine in the presence of a catalyst to form the final product.", "Starting Materials": [ "Benzaldehyde", "4-methoxyacetophenone", "Sodium borohydride", "Benzylamine", "Catalyst" ], "Reaction": [ "Step 1: Condensation of benzaldehyde with 4-methoxyacetophenone in the presence of a base to form chalcone.", "Step 2: Reduction of chalcone using sodium borohydride to form the corresponding alcohol.", "Step 3: Reaction of the alcohol with benzylamine in the presence of a catalyst to form Benzyl-[1-(4-methoxy-phenyl)-but-3-enyl]-amine." ] } | |
| 435345-18-9 | |
分子式 |
C20H23NO5 |
分子量 |
357.4 g/mol |
IUPAC名 |
N-benzyl-1-(4-methoxyphenyl)but-3-en-1-amine;oxalic acid |
InChI |
InChI=1S/C18H21NO.C2H2O4/c1-3-7-18(16-10-12-17(20-2)13-11-16)19-14-15-8-5-4-6-9-15;3-1(4)2(5)6/h3-6,8-13,18-19H,1,7,14H2,2H3;(H,3,4)(H,5,6) |
InChIキー |
WYDUWCPZMOQSPU-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(CC=C)NCC2=CC=CC=C2 |
正規SMILES |
COC1=CC=C(C=C1)C(CC=C)NCC2=CC=CC=C2.C(=O)(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(8-Methyl-8-aza-bicyclo[3.2.1]oct-3-YL)-phenethyl-amine dihydrochloride](/img/structure/B1305658.png)
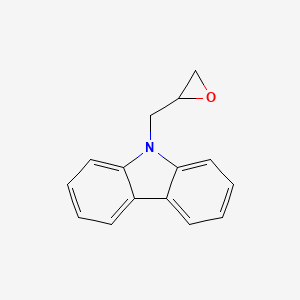
![2-(Methylsulfonyl)-1-[4-(trifluoromethyl)phenyl]ethanone](/img/structure/B1305663.png)
![2-Methylsulfonyl-1-[6-(trifluoromethyl)-pyridin-3-yl]ethanone](/img/structure/B1305664.png)
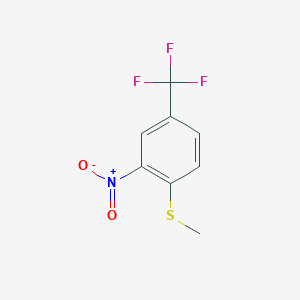
![3-Methyl-2-[3-(trifluoromethyl)benzenesulfonamido]butanoic acid](/img/structure/B1305667.png)
